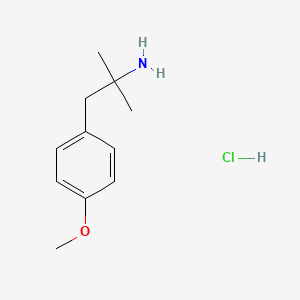

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

描述

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride is a substituted phenethylamine derivative with the molecular formula C₁₁H₁₈ClNO (calculated as the hydrochloride salt). Its IUPAC name reflects the substitution pattern: a methoxy group (-OCH₃) at the para position of the phenyl ring and a tertiary amine structure with two methyl groups on the β-carbon. This compound is notable for its structural similarity to psychoactive amphetamines but differs in substitution and branching, which influence its pharmacological and physicochemical properties .

Key identifiers include:

- CAS No.: Not explicitly listed in the provided evidence, but closely related compounds (e.g., 4-chloro and 4-fluoro analogs) range from 151-06-4 to 1439902-53-0 .

- Synonyms: 1,1-Dimethyl-2-(4-methoxyphenyl)ethylamine hydrochloride, benzeneethanamine-4-methoxy-α,α-dimethyl-hydrochloride .

属性

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-11(2,12)8-9-4-6-10(13-3)7-5-9;/h4-7H,8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOCBNXPOIPDTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971910 | |

| Record name | 1-(4-Methoxyphenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56490-93-8 | |

| Record name | Benzeneethanamine, 4-methoxy-α,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56490-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, alpha,alpha-dimethyl-p-methoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056490938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl-2-(4-methoxyphenyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding imine.

Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield 1-(4-Methoxyphenyl)-2-methylpropan-2-amine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

化学反应分析

Types of Reactions

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 4-methoxyphenylacetone or 4-methoxybenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

Pharmaceutical Research

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride has been investigated for its potential therapeutic effects in treating neurological disorders. It is studied for its interaction with neurotransmitter receptors, particularly dopamine and serotonin, which are crucial in mood regulation and cognitive functions .

Case Study Example :

- Study Title : "Investigating the Effects of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine on Neurotransmitter Release"

- Findings : The compound showed significant modulation of dopamine release in vitro, suggesting potential use in managing conditions like ADHD and depression.

Chemical Synthesis

In organic chemistry, this compound serves as a valuable precursor for synthesizing more complex molecules. Its unique methoxy substitution allows for various chemical modifications, making it useful in developing new synthetic pathways .

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Modifies the amine group | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replaces methoxy group with other functional groups | Sodium hydride, potassium tert-butoxide |

Biological Studies

The compound has shown promising antibacterial and anti-inflammatory properties, making it a candidate for further biological investigations. Its biological activities are attributed to its ability to interact with various molecular targets in biological systems .

Research Highlight :

- Title : "Antibacterial Activity of this compound"

- Outcome : Demonstrated effective inhibition against several bacterial strains, indicating potential as a lead compound for antibiotic development.

Industrial Applications

In the chemical industry, this compound is utilized as an intermediate for producing surfactants, dyes, and coatings . Its role as a catalyst in organic synthesis reactions further enhances its industrial relevance.

作用机制

The mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to exert its effects by modulating the release and uptake of neurotransmitters such as dopamine and serotonin, thereby influencing neuronal activity and signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, amine branching, and pharmacological activity.

Table 1: Structural and Physicochemical Comparisons

*Calculated based on free base (C₁₁H₁₇NO, MW 179.26) + HCl (36.46).

Key Differences:

PMA (4-methoxyamphetamine) shares the methoxy group but lacks methyl branching, resulting in primary amine reactivity and potent serotonergic effects, unlike the tertiary amine structure of the target compound .

Amine Branching :

- The tertiary amine (two methyl groups on C2) reduces metabolic oxidation compared to secondary or primary amines (e.g., PMA), prolonging its half-life in drug formulations .

- Impurities like (2RS)-1-(4-Methoxyphenyl)propan-2-amine HCl (secondary amine) are structurally similar but exhibit distinct chromatographic profiles (e.g., TLC Rf values) .

Pharmacological Activity :

- The target compound is primarily a chemical intermediate , whereas PMA and its analogs are associated with neurotoxic effects due to excessive serotonin release .

- Venlafaxine-related impurities (e.g., Imp. G(EP) ) highlight the importance of structural precision in avoiding off-target activity in antidepressants .

Table 2: Analytical Characterization

生物活性

Overview

1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride, also known as 4-methoxyamphetamine (4-MA), is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₅ClN

- Molecular Weight : 195.70 g/mol

- CAS Number : 58065-21-7

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine pathways. It is believed to act as a releasing agent for these neurotransmitters, which can lead to effects such as increased mood and energy levels.

Biological Activities

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Antioxidant Activity :

Antimicrobial Properties

A study conducted on various derivatives of phenylethylamines, including this compound, revealed significant antimicrobial activity. The effectiveness was measured using minimum inhibitory concentration (MIC) assays against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In a controlled animal study, the administration of the compound led to a marked decrease in inflammatory markers. The results showed a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its efficacy in modulating inflammatory responses.

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, further studies are required to assess its safety and toxicity in human subjects. Early findings indicate that while the compound is well-tolerated at lower doses, higher concentrations may lead to adverse effects .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylamphetamine | Similar structure with methyl substitution | Known stimulant with established pharmacological effects |

| 3,4-Methylenedioxymethamphetamine (MDMA) | Contains a methylenedioxy group | Popular recreational drug with empathogenic effects |

| Phenylethylamine | Basic structure without additional substitutions | Naturally occurring compound with mood-enhancing properties |

This table illustrates how variations in structure influence the biological activity and reactivity of these compounds.

常见问题

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride?

The compound can be synthesized via reductive amination or alkylation of 4-methoxyphenylacetone with methylamine, followed by hydrochloric acid treatment. A phase-transfer catalyst (e.g., PEG-400) may enhance reaction efficiency in intermediates like 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol, as seen in venlafaxine synthesis . Post-synthetic modifications, such as N,N-dimethylation using formic acid-formaldehyde, are critical for structural analogs .

Q. Which analytical techniques are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, as referenced in pharmacopeial impurity profiling (e.g., relative retention time and response factor analysis) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for structural confirmation, particularly to distinguish between stereoisomers and impurities like (2RS)-2-cyclohexyl derivatives .

Q. What are the known biological targets or mechanisms of action for this compound?

Structurally related compounds (e.g., venlafaxine analogs) exhibit activity as serotonin-norepinephrine reuptake inhibitors (SNRIs) . The 4-methoxyphenyl and tertiary amine groups are critical for binding to neurotransmitter transporters, suggesting similar mechanistic pathways for this compound .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthesis?

- Catalyst Selection : Phase-transfer catalysts (e.g., Aliquate-336) improve reaction homogeneity and reduce side products in biphasic systems .

- Temperature Control : Refluxing tetrahydrofuran (THF) with borane-dimethyl sulfide (BDMS) enhances stereochemical control during cyclohexanol intermediate formation .

- Purification : Recrystallization in isopropanol saturated with HCl gas increases purity (>99%) and yield .

Q. What strategies resolve enantiomers or diastereomers during synthesis?

- Chiral Auxiliaries : Use of (1R,2S)-configured intermediates in analogous syntheses ensures enantiomeric purity .

- Stereoselective Reduction : NaBH4 with AlCl3 selectively reduces ketones to secondary alcohols while preserving stereochemistry .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak® AD-H) effectively separate (R)- and (S)-enantiomers, as demonstrated in venlafaxine impurity studies .

Q. How should discrepancies in impurity profiles across batches be addressed?

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products (e.g., N-oxide or dealkylated derivatives) .

- Comparative Analysis : Cross-reference impurity limits with pharmacopeial standards (e.g., ≤0.5% for Related Compound A in EP guidelines) .

- Advanced MS/MS : Fragment pattern analysis distinguishes structurally similar impurities, such as cyclohexyl vs. cyclohexenyl derivatives .

Q. How to design stability studies under various storage conditions?

- Accelerated Testing : Store samples at 40°C/75% RH for 6 months to predict long-term stability. Monitor for HCl dissociation or hygroscopicity .

- Light Sensitivity : Use amber vials and UV-vis spectroscopy to quantify photodegradation products (e.g., methoxy group oxidation) .

- Solution Stability : Assess pH-dependent degradation in buffers (pH 1–12) to simulate physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。